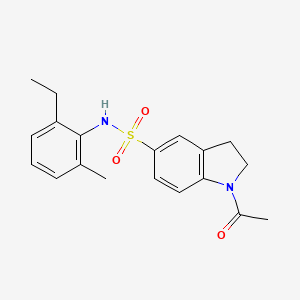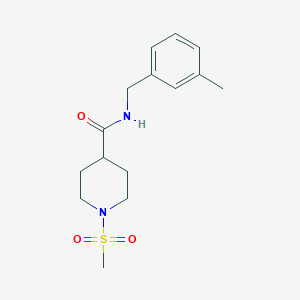![molecular formula C14H17N3O2S B4463850 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline](/img/structure/B4463850.png)
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline
Übersicht
Beschreibung
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline, also known as ETP-46321, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase 8/9 (DPP8/9). DPP8/9 are proteases that play a crucial role in the regulation of immune response and inflammation. Inhibition of DPP8/9 has been shown to have therapeutic potential in various diseases such as cancer, autoimmune disorders, and viral infections.
Wirkmechanismus
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline is a potent and selective inhibitor of DPP8/9. DPP8/9 are proteases that cleave peptide bonds in proteins and peptides. They play a crucial role in the regulation of immune response and inflammation. Inhibition of DPP8/9 by 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline leads to the accumulation of bioactive peptides that have anti-inflammatory and anti-tumor effects. The exact mechanism of action of 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline is still under investigation.
Biochemical and Physiological Effects:
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has also been shown to enhance the efficacy of chemotherapy in cancer treatment. In addition, 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline has been shown to have antiviral activity against hepatitis C virus and respiratory syncytial virus. The biochemical and physiological effects of 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline in lab experiments include its potency and selectivity as a DPP8/9 inhibitor. It has also been shown to have anti-inflammatory and anti-tumor effects, which make it a promising candidate for therapeutic applications. The limitations of using 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline. One direction is to investigate its therapeutic potential in various diseases such as cancer, autoimmune disorders, and viral infections. Another direction is to study its mechanism of action and the biochemical and physiological effects of DPP8/9 inhibition. Furthermore, the development of new and more efficient synthesis methods for 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline could lead to its wider availability and lower cost. Finally, the development of new DPP8/9 inhibitors with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to enhance the efficacy of chemotherapy in cancer treatment. In addition, 1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline has been shown to have antiviral activity against hepatitis C virus and respiratory syncytial virus.
Eigenschaften
IUPAC Name |
1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11-15-12(9-7-8(2)20-13(9)16-11)17-6-4-5-10(17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFWOLWGZOODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=C(SC2=N1)C)N3CCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4463777.png)

![N-(3-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463783.png)
![N-(2-isopropylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B4463789.png)

![12-(2-furyl)-2-(4-pyridinyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4463799.png)
![2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4463806.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4463807.png)
![methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-beta-alaninate](/img/structure/B4463815.png)
![3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463826.png)
![1-(methylsulfonyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-3-piperidinecarboxamide](/img/structure/B4463835.png)
![3-(1-{[3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-5-methylisoxazole](/img/structure/B4463842.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4463859.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4463867.png)